molecular formula C17H14N2OS B249493 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone

1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone

Katalognummer B249493
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: QAGQYGBUCXZTJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone, also known as PISE, is a compound that has received significant attention in scientific research due to its potential applications in various fields. PISE is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure, making it an interesting molecule for chemical synthesis and biological studies.

Wirkmechanismus

The mechanism of action of 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone is not fully understood, but it is believed to interact with specific targets in cells, such as enzymes and receptors. 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone has also been shown to bind to specific receptors, such as the adenosine A1 receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone has been shown to have various biochemical and physiological effects, depending on the target it interacts with. Inhibition of acetylcholinesterase by 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Binding of 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone to adenosine A1 receptor can lead to the activation of various signaling pathways, which can affect various physiological processes, such as blood pressure regulation and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone is that it is relatively easy to synthesize, making it accessible for researchers to obtain this compound for further studies. 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone has also been shown to have high potency and selectivity towards certain targets, making it a useful tool for studying specific biological processes. However, one limitation of 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments involving this compound.

Zukünftige Richtungen

There are several future directions for the study of 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone. One direction is to further investigate its mechanism of action and identify new targets that it interacts with. This can lead to the development of new drugs or tools for studying specific biological processes. Another direction is to explore the potential applications of 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone in materials science, such as the development of new sensors or electronic devices. Overall, 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone is a compound that has significant potential for scientific research, and further studies are needed to fully understand its properties and applications.

Synthesemethoden

The synthesis of 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone involves the reaction of 2-((phenylsulfanyl)methyl)phenylboronic acid with 5-bromo-1H-imidazole-2-thiol in the presence of a palladium catalyst. The reaction occurs through a Suzuki coupling reaction, which is a widely used method for the synthesis of biaryl compounds. The resulting product is then purified by column chromatography to obtain pure 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone. The synthesis of 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone is a relatively straightforward process, making it accessible for researchers to obtain this compound for further studies.

Wissenschaftliche Forschungsanwendungen

1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone has been studied for its potential application in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone has been used as a tool to study the function of enzymes and receptors. In materials science, 1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone has been explored for its potential application in the development of new materials, such as conducting polymers.

Eigenschaften

Produktname

1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone

Molekularformel

C17H14N2OS

Molekulargewicht

294.4 g/mol

IUPAC-Name

1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C17H14N2OS/c20-16(14-9-5-2-6-10-14)12-21-17-18-11-15(19-17)13-7-3-1-4-8-13/h1-11H,12H2,(H,18,19)

InChI-Schlüssel

QAGQYGBUCXZTJF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)C3=CC=CC=C3

Kanonische SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.